3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
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Overview
Description
3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride: is a chemical compound with the molecular formula C4H10ClN5 and a molecular weight of 163.61 g/mol . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
Chemistry: 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is used as an intermediate in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition . Its hydrazinyl group can form stable complexes with metal ions, making it useful in biochemical assays .
Medicine: Its triazole ring is a common motif in many drugs due to its stability and ability to interact with biological targets .
Industry: In industrial applications, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity . The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A structurally similar compound with different functional groups.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Another triazole derivative with distinct chemical properties.
3,5-Diamino-1,2,4-triazole: Known for its applications in different chemical reactions.
Uniqueness: 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is unique due to its hydrazinyl group, which imparts distinct reactivity and binding properties . This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTZFOLGOCXADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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